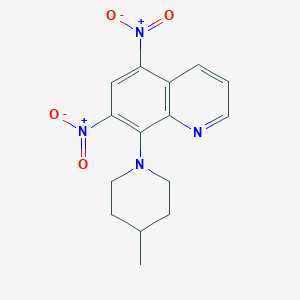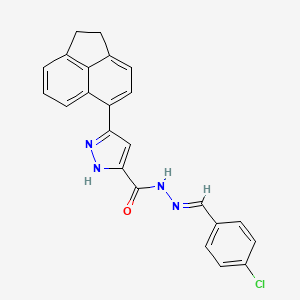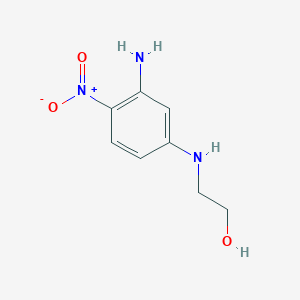
8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-メチルピペリジン-1-イル)-5,7-ジニトロキノリンは、キノリン骨格に4-メチルピペリジン-1-イル基と5位と7位に2つのニトロ基が置換された複雑な有機化合物です。
準備方法
合成経路と反応条件
8-(4-メチルピペリジン-1-イル)-5,7-ジニトロキノリンの合成は、通常、以下の手順を伴います。
キノリン骨格の形成: キノリン骨格は、アニリンとグリセロールを硫酸とニトロベンゼンなどの酸化剤の存在下で縮合させるスクラウプ合成により合成できます。
ニトロ化: キノリン骨格は、その後、濃硝酸と硫酸の混合物を使用してニトロ化され、5位と7位にニトロ基が導入されます。
4-メチルピペリジンによる置換: 最後のステップでは、ニトロキノリンを4-メチルピペリジンと塩基性条件下で求核置換反応させます。通常、水素化ナトリウムまたは炭酸カリウムが塩基として使用されます。
工業的生産方法
8-(4-メチルピペリジン-1-イル)-5,7-ジニトロキノリンの工業的生産は、同様の合成経路に従う可能性がありますが、規模が大きく、収率と純度が最適化されます。これには、反応条件をより適切に制御するための連続フローリアクターや、危険な試薬の取り扱いに自動化されたシステムを使用することが含まれる可能性があります。
化学反応の分析
反応の種類
8-(4-メチルピペリジン-1-イル)-5,7-ジニトロキノリンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾するために酸化することができます。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元できます。
置換: この化合物は、特にニトロ基のオルト位で求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な還元剤には、パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムがあります。
置換: 一般的な求核剤には、アミンとチオールがあり、水素化ナトリウムや炭酸カリウムなどの塩基が使用されます。
主な生成物
酸化: 生成物には、追加の酸素含有官能基を持つキノリン誘導体があります。
還元: 生成物には、対応するアミンがあります。
置換: 生成物には、さまざまな置換されたキノリン誘導体があります。
科学研究への応用
8-(4-メチルピペリジン-1-イル)-5,7-ジニトロキノリンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 特に新しい治療薬の設計のための足場として、創薬における潜在的な用途について調査されています。
産業: 蛍光性や導電性など、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
8-(4-メチルピペリジン-1-イル)-5,7-ジニトロキノリンの作用機序は、特定の用途によって異なります。生物系では、酵素や受容体など、さまざまな分子標的に作用する可能性があります。ニトロ基は酸化還元反応に関与し、ピペリジン部分は水素結合と疎水性相互作用を通じて生体高分子と相互作用することができます。
類似化合物の比較
類似化合物
8-(4-メチルピペリジン-1-イル)-5,7-ジニトロキノリン: 他のニトロキノリン誘導体やピペリジン含有化合物と類似性があります。
1-(4-メチルピペリジン-4-イル)-1H-インドール: ピペリジン部分を持つ別の化合物であり、生物活性で知られています。
4-メチルピペリジン-1-イル)-酢酸塩酸塩: 異なる用途を持つ、より単純なピペリジン誘導体です。
独自性
8-(4-メチルピペリジン-1-イル)-5,7-ジニトロキノリンは、キノリン骨格、ニトロ基、ピペリジン部分の組み合わせがユニークです。この組み合わせは、他の類似化合物には見られない特定の化学的および生物学的特性を付与し、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline: shares similarities with other nitroquinoline derivatives and piperidine-containing compounds.
1-(4-Methylpiperidin-4-yl)-1H-indole: Another compound with a piperidine moiety, known for its biological activities.
4-Methylpiperidin-1-yl)-acetic acid hydrochloride: A simpler piperidine derivative with different applications.
Uniqueness
This compound is unique due to the combination of its quinoline core, nitro groups, and piperidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C15H16N4O4 |
|---|---|
分子量 |
316.31 g/mol |
IUPAC名 |
8-(4-methylpiperidin-1-yl)-5,7-dinitroquinoline |
InChI |
InChI=1S/C15H16N4O4/c1-10-4-7-17(8-5-10)15-13(19(22)23)9-12(18(20)21)11-3-2-6-16-14(11)15/h2-3,6,9-10H,4-5,7-8H2,1H3 |
InChIキー |
QARGJUPFCWKBKI-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)
![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)

![butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B11692680.png)

![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)

![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
